molecular formula C21H17ClN2O3 B3003158 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946367-34-6

3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B3003158
M. Wt: 380.83
InChI Key: PBIIRGDZPZEURU-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, followed by the addition of ammonia and acetic anhydride to form the final product.

Starting Materials
3-chlorobenzoyl chloride, 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, ammonia, acetic anhydride

Reaction
Step 1: 3-chlorobenzoyl chloride is reacted with 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid in the presence of a base such as triethylamine to form the intermediate 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide chloride., Step 2: The intermediate is then treated with ammonia in methanol to form the corresponding amide., Step 3: Finally, acetic anhydride is added to the reaction mixture to acetylate the amine group and form the final product, 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide.

Mechanism Of Action

The mechanism of action of 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes involved in DNA replication, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can induce DNA damage and cell cycle arrest in cancer cells. Additionally, the compound has been found to inhibit the growth of various fungal and bacterial strains. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide in lab experiments is its potent cytotoxic activity against cancer cells. Additionally, the compound has been shown to possess antifungal and antimicrobial properties, making it a versatile tool for researchers. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.

Future Directions

There are several future directions for the study of 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. One potential avenue of research is the development of new drugs based on this compound for the treatment of cancer, fungal infections, and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling and disposal procedures.
In conclusion, 3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a promising compound with potential applications in various fields, including medicinal chemistry. Its potent cytotoxic activity against cancer cells, antifungal and antimicrobial properties make it a versatile tool for researchers. However, further research is needed to fully understand its mechanism of action and biochemical effects, as well as its potential toxicity.

Scientific Research Applications

3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant cytotoxic activity against various cancer cell lines. Additionally, this compound has been shown to possess antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIIRGDZPZEURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

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